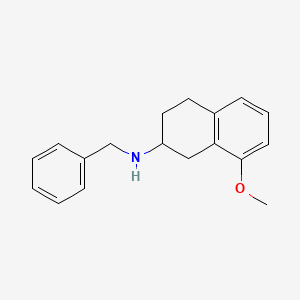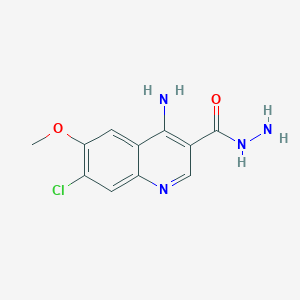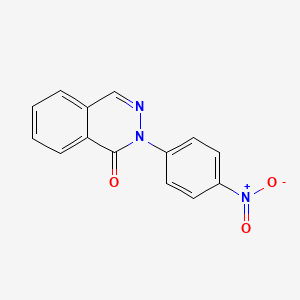![molecular formula C15H25BO3 B11853330 4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(1-oxaspiro[45]dec-7-en-8-yl)-1,3,2-dioxaborolane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a spirocyclic alkene. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed under mild conditions to facilitate substitution.
Major Products
The major products formed from these reactions include boronic esters, borohydrides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Material Science: It is investigated for its role in the development of novel materials with unique properties.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, facilitating the formation of transition states in catalytic processes. This interaction is crucial in its role as a catalyst and in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene: Shares a similar spirocyclic structure but lacks the boron center.
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol: Contains a hydroxyl group instead of the boron center.
(2R,5S)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-7-one: Features a ketone group in place of the boron center.
Uniqueness
The presence of the boron center in 4,4,5,5-Tetramethyl-2-(1-oxaspiro[45]dec-7-en-8-yl)-1,3,2-dioxaborolane distinguishes it from other similar compounds
Properties
Molecular Formula |
C15H25BO3 |
|---|---|
Molecular Weight |
264.17 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H25BO3/c1-13(2)14(3,4)19-16(18-13)12-6-9-15(10-7-12)8-5-11-17-15/h6H,5,7-11H2,1-4H3 |
InChI Key |
KCENWMGHDWTBDE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CCCO3)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-](/img/structure/B11853255.png)
![7-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11853259.png)
![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)
![3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11853269.png)
![3-(Benzo[d]oxazol-2-yl)quinolin-7-ol](/img/structure/B11853273.png)






![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)

